molecular formula C11H11NO6S B12685786 Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate CAS No. 26759-51-3

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate

Cat. No.: B12685786
CAS No.: 26759-51-3
M. Wt: 285.28 g/mol
InChI Key: PJPCSHBTNKBEBS-UHFFFAOYSA-N
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Description

Methyl 2-[(2-Methoxy-2-Oxoethyl)Thio]-5-Nitrobenzoate is a chemical compound with the CAS Registry Number 26759-51-3 and the European Community Number 247-971-9 . It has a molecular formula of C 11 H 11 NO 6 S and a molecular weight of 285.27 g/mol . Researchers can identify the compound by its SMILES string (C1=C( N+ =O)C=CC(=C1C(OC)=O)SCC(OC)=O) and its InChI Key (PJPCSHBTNKBEBS-UHFFFAOYSA-N) . Computed physical properties include a density of approximately 1.398 g/cm³, a boiling point of about 417.9°C at 760 mmHg, and a flash point near 206.6°C . This product is specifically labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or for human use. Please consult the material safety data sheet for safe handling procedures.

Properties

CAS No.

26759-51-3

Molecular Formula

C11H11NO6S

Molecular Weight

285.28 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-nitrobenzoate

InChI

InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(12(15)16)5-8(9)11(14)18-2/h3-5H,6H2,1-2H3

InChI Key

PJPCSHBTNKBEBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2-Nitro-5-mercaptoaniline Derivatives

A key precursor is 2-nitro-5-mercaptoaniline or related mercapto-substituted nitrobenzoates. According to patent CN108299259B, 2-nitro-5-mercaptoaniline is reacted with halogenated benzenes (e.g., chlorobenzene) in the presence of potassium carbonate under reflux conditions (130–135 °C) in an inert atmosphere (nitrogen) to form 2-nitro-5-thiophenylaniline intermediates with yields up to 95.4%.

Step Reagents & Conditions Outcome Yield (%)
1 2-nitro-5-mercaptoaniline, K2CO3, chlorobenzene, reflux 130-135 °C, N2 atmosphere Formation of 2-nitro-5-thiophenylaniline 95.4

Thioether Formation via Reaction with Methyl 2-Methoxyacetate

The 2-nitro-5-thiophenylaniline intermediate is then reacted with methyl 2-methoxyacetate at elevated temperatures (120–130 °C) under nitrogen atmosphere for 5–7 hours. This step installs the (2-methoxy-2-oxoethyl)thio substituent via nucleophilic substitution or acylation, yielding the desired methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate derivative.

Step Reagents & Conditions Outcome Yield (%)
2 2-nitro-5-thiophenylaniline, methyl 2-methoxyacetate, 120-130 °C, N2, 5-7 h Formation of this compound 45–95.5 (varies by scale and solvent)

Reaction Conditions and Optimization

  • Inert Atmosphere: Nitrogen purging is critical to prevent oxidation of thiol intermediates and ensure clean thioether formation.
  • Temperature Control: Reflux temperatures between 120–135 °C optimize reaction rates without decomposing sensitive groups.
  • Solvent Choice: Chlorobenzene or bromobenzene are preferred halogenated solvents for the initial substitution; methyl 2-methoxyacetate serves both as reagent and solvent in the acylation step.
  • Workup: Cooling the reaction mixture to 0–5 °C and adding n-hexane or other alkanes facilitates crystallization and purification of the product.
  • Purification: Filtration and washing of precipitated crystals yield high-purity products (up to 99% purity reported).

Data Table Summarizing Preparation Steps

Step No. Reaction Reagents & Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Formation of 2-nitro-5-thiophenylaniline 2-nitro-5-mercaptoaniline, K2CO3, chlorobenzene, N2 130–135 3–5 80–95 Reflux, inert atmosphere
2 Thioether formation with methyl 2-methoxyacetate 2-nitro-5-thiophenylaniline, methyl 2-methoxyacetate, N2 120–130 5–8 45–95 Stirring, inert atmosphere
3 Optional reduction to amino derivative Iron/nickel catalyst, ethanol, H2, N2 20–30 20 85 Hydrogenation under pressure

Research Findings and Analysis

  • The preparation method is robust, with high yields and purity achievable by controlling reaction parameters such as temperature, atmosphere, and reagent ratios.
  • The use of methyl 2-methoxyacetate as both reagent and solvent simplifies the process and enhances the efficiency of the thioether bond formation.
  • The nitro group remains stable under the reaction conditions, allowing selective functionalization without reduction or side reactions.
  • Crystallization induced by cooling and addition of non-polar solvents (e.g., n-hexane) is effective for product isolation and purification.
  • The method is scalable and adaptable for industrial synthesis due to straightforward reaction setup and common reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety undergoes nucleophilic substitution reactions under specific conditions. For example:

  • Reaction with thiols : In a study involving analogous disulfide-containing compounds, S<sub>N</sub>2 mechanisms were observed, where thiolates attack electrophilic sulfur centers. This reaction liberates fluorescent byproducts (e.g., EDANS) via disulfide bond cleavage .

  • Kinetics : Second-order rate constants (k2k_2) for thiol-dependent substitutions range from 0.11 M<sup>−1</sup>s<sup>−1</sup> (for DTT) to slower rates with sterically hindered thiols like glutathione (GSH) .

ReagentConditionsProductk2k_2 (M<sup>−1</sup>s<sup>−1</sup>)
DL-DithiothreitolpH 7.4, 25°CEDANS fluorescence release0.11
CysteinePhosphate buffer, 37°CThiolate adduct0.09

Reduction of the Nitro Group

The nitro (-NO<sub>2</sub>) group is reducible to an amine (-NH<sub>2</sub>) under catalytic hydrogenation or chemical reduction:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni in ethanol yields the corresponding amine derivative.

  • Chemical reduction : SnCl<sub>2</sub>/HCl or Fe/HCl systems achieve selective reduction without affecting the thioether or ester groups .

Example :

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoateH2/Pd-CMethyl 2-[(2-methoxy-2-oxoethyl)thio]-5-aminobenzoate\text{Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-aminobenzoate}

Ester Hydrolysis

The methoxy ester groups undergo hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Treatment with NaOH/EtOH yields carboxylic acid derivatives.

  • Acidic hydrolysis : HCl/MeOH selectively cleaves the methyl ester while preserving the thioether .

ConditionReagentProduct
1M NaOH, EtOH, Δ-COOCH<sub>3</sub> → -COOH2-[(2-Methoxy-2-oxoethyl)thio]-5-nitrobenzoic acid
6M HCl, MeOH, ΔPartial hydrolysisMixed mono-ester derivatives

Oxidation of the Thioether

The thioether can be oxidized to sulfoxide or sulfone derivatives:

  • Oxidizing agents : H<sub>2</sub>O<sub>2</sub> or mCPBA in CH<sub>2</sub>Cl<sub>2</sub> at 0°C .

  • Selectivity : Controlled stoichiometry determines the oxidation state (sulfoxide vs. sulfone).

Example :

ThioetherH2O2Sulfoxideexcess H2O2Sulfone\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

Electrophilic Aromatic Substitution

The nitro group directs electrophilic substitution to the meta position, but steric and electronic effects modulate reactivity:

  • Bromination : Requires FeBr<sub>3</sub> as a catalyst, yielding mono-brominated products at the para position relative to the thioether .

  • Nitration : Further nitration is hindered due to the existing nitro group’s deactivating effect.

Interaction with Biological Thiols

In biochemical contexts, the compound reacts with cellular thiols (e.g., cysteine residues):

  • Mechanism : Thiolate anions nucleophilically displace the thioether sulfur, forming disulfide bonds .

  • Applications : This reactivity is exploited in prodrug designs for targeted drug release .

Computational Insights

DFT studies reveal that the nitro group’s electron-withdrawing nature increases the electrophilicity of the sulfur atom, facilitating nucleophilic attacks . Steric hindrance from the methoxy-oxoethyl group slightly moderates reactivity.

Key Findings from Diverse Sources:

  • Thiol-specific reactivity distinguishes this compound from simpler aromatic esters, enabling applications in bioorthogonal chemistry .

  • Steric effects govern selectivity in substitution reactions, as seen in reduced activity with bulky thiols like GSH .

  • Electronic effects from the nitro group enhance electrophilic substitution at specific positions, validated by SAR studies .

Scientific Research Applications

The compound contains a nitro group and a thioether moiety, which contribute to its reactivity and potential biological activity. The presence of the methoxy and carbonyl groups enhances its solubility and interaction with biological targets.

Organic Synthesis

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that can be further modified for specific applications. Its reactivity allows it to participate in substitution reactions, making it valuable in creating complex organic molecules.

Research has indicated that this compound possesses potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens, suggesting that this compound may also possess such properties.
  • Anti-inflammatory Effects : The nitro group can undergo bioreduction, leading to reactive intermediates that may modulate inflammatory pathways.

Pharmaceutical Development

The compound is being explored for its potential as a precursor in drug development. Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases. For example, derivatives of this compound have been investigated for their efficacy against cancer cells.

Case Study 1: Antimicrobial Activity

A study published in Chemistry & Biology demonstrated that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of the thioether group in enhancing the compound's interaction with bacterial membranes.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar nitro compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, indicating a potential pathway for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and ester functionalities also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 2-(Methylthio)-5-nitrobenzoate
  • Molecular Formula: C₉H₈NO₄S (vs. C₁₁H₁₁NO₆S for the target compound).
  • Substituents : Methylthio (-SMe) at position 2 instead of the extended thioether chain.
  • Key Differences :
    • The absence of the methoxy-oxoethyl group reduces steric hindrance and electronic complexity.
    • Reactivity: The simpler thioether may exhibit faster nucleophilic substitution but lower stability under oxidative conditions compared to the target compound .
  • Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its commercial availability .
2.2. 2-Nitro-5-thiobenzoic Acid (TNB)
  • Molecular Formula: C₇H₅NO₄S (carboxylic acid vs. methyl ester).
  • Substituents : Free thiol (-SH) and nitro groups.
  • Key Differences :
    • The carboxylic acid group increases polarity, enhancing water solubility.
    • Reactivity: The thiol group reacts rapidly with oxidizing agents like hypochlorous acid (HOCl), making TNB a reagent for quantifying HOCl in biochemical assays .
  • Applications : Widely used in oxidative stress studies, contrasting with the target compound’s ester form, which is less reactive toward oxidants .
2.3. Methyl 2-Methoxy-5-nitrobenzoate
  • Molecular Formula: C₉H₉NO₅ (vs. C₁₁H₁₁NO₆S for the target compound).
  • Substituents : Methoxy (-OMe) instead of thioether.
  • Key Differences: The methoxy group is a stronger electron donor than thioether, altering the aromatic ring’s electronic profile. Applications: Likely used in dye synthesis or as a photostabilizer due to its nitro and methoxy groups .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
Methyl 2-[(2-Methoxy-2-oxoethyl)thio]-5-nitrobenzoate C₁₁H₁₁NO₆S -SCH₂CO₂Me (2), -NO₂ (5), -CO₂Me (benzoate) Lipophilic; potential intermediate in drug synthesis
Methyl 2-(Methylthio)-5-nitrobenzoate C₉H₈NO₄S -SMe (2), -NO₂ (5), -CO₂Me Commercial availability; agrochemical synthesis
2-Nitro-5-thiobenzoic Acid (TNB) C₇H₅NO₄S -SH (5), -NO₂ (2), -COOH HOCl detection in biochemical assays
Methyl 2-Methoxy-5-nitrobenzoate C₉H₉NO₅ -OMe (2), -NO₂ (5), -CO₂Me Photostabilizers, dyes

Biological Activity

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate, with the CAS number 26759-51-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H11NO6S
  • Molecular Weight : 285.27 g/mol
  • InChI Key : PJPCSHBTNKBEBS-UHFFFAOYSA-N
  • LogP : 2.07

The compound features a nitro group and a thioether linkage, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For example, derivatives containing nitro groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Antiproliferative Effects

Research has demonstrated that certain nitro-containing compounds can inhibit cancer cell proliferation. In vitro studies have shown that this compound may possess similar properties, potentially affecting pathways involved in tumor growth . The specific IC50 values for this compound remain to be fully elucidated through detailed assays.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study on related compounds revealed that nitrobenzoates exhibit varying degrees of antibacterial activity against E. coli with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL . This suggests that this compound could be evaluated for similar efficacy.
  • Cytotoxicity Assays :
    • In a comparative analysis of various benzoate derivatives, it was found that those with methoxy and nitro substitutions showed enhanced cytotoxicity against cancer cell lines such as HeLa and A549 . The potential for this compound to act as an anticancer agent warrants further investigation.
  • Mechanistic Studies :
    • Computational models suggest that compounds with similar structures can interact with key proteins involved in bacterial resistance mechanisms, such as AgrA in Staphylococcus aureus. This interaction could provide insights into the development of new antibiotics .

Data Table: Biological Activity Overview

Property Value
Molecular FormulaC11H11NO6S
Molecular Weight285.27 g/mol
Antimicrobial Activity (MIC)62.5 - 125 µg/mL
Antiproliferative Activity (IC50)To be determined
LogP2.07

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate?

The compound can be synthesized via nucleophilic substitution or thiol-ester coupling. For example, reacting methyl 5-nitro-2-mercaptobenzoate with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient . Safety protocols for handling reactive intermediates (e.g., thiols, bromoacetates) should follow guidelines for explosive or toxic reagents, as outlined in hazard assessments for similar syntheses .

Q. How can the purity of this compound be validated?

Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. The nitro and thioether groups produce distinct shifts: the aromatic protons appear as multiplets (δ 7.5–8.5 ppm), while the methoxy groups resonate at δ ~3.8–4.0 ppm. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 285.03 (C₁₁H₁₁NO₆S⁺) .

Q. What chromatographic methods are optimal for isolating intermediates during synthesis?

Thin-layer chromatography (TLC, silica gel 60 F₂₅₄) with UV visualization is used for reaction monitoring. For preparative isolation, flash chromatography (hexane:ethyl acetate, 3:1 to 1:2) or solid-phase extraction (SPE) with C18 cartridges effectively separates polar byproducts .

Advanced Research Questions

Q. How does the thioether linkage in this compound influence its stability under oxidative conditions?

The thioether group is susceptible to oxidation by hypochlorous acid (HOCl) or peroxides, forming sulfoxide or sulfone derivatives. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 260–300 nm) under varying pH and oxidant concentrations are critical. For example, reaction with HOCl (1–10 mM) at pH 7.4 (phosphate buffer) generates sulfoxide within 30 minutes, as observed in analogous thioether systems .

Q. What strategies mitigate conflicting NMR data when characterizing steric effects in the nitrobenzoate core?

Dynamic NMR experiments (VT-NMR) resolve rotational barriers caused by steric hindrance between the nitro and thioether groups. For instance, coalescence temperatures for aromatic proton splitting reveal energy barriers (~12–15 kcal/mol), consistent with hindered rotation in ortho-substituted benzoates .

Q. How can computational methods predict the reactivity of the nitro group in electrophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing effect directs electrophiles to the para position relative to the thioether, validated by experimental nitration studies on similar scaffolds .

Q. What experimental designs optimize the compound’s application in biological assays (e.g., enzyme inhibition)?

Structure-activity relationship (SAR) studies require systematic substitution of the thioether or nitro group. For example, replacing the methoxyethyl group with a thiophene moiety (as in ) enhances binding to cysteine proteases. Assays should include negative controls (e.g., methyl benzoate derivatives) and LC-MS monitoring of hydrolytic stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of nitrobenzoate derivatives?

Conflicting solubility data (e.g., in DMSO vs. methanol) arise from polymorphic forms or residual solvents. X-ray crystallography (e.g., ) identifies dominant crystal packing modes, while thermogravimetric analysis (TGA) detects solvates. Standardizing recrystallization solvents (e.g., ethanol/water) ensures reproducibility .

Q. Why do kinetic studies on thioether oxidation yield variable rate constants?

Variability stems from differences in oxidant purity (e.g., HOCl concentration) and reaction conditions (e.g., buffer ionic strength). Controlled experiments using standardized HOCl (quantified iodometrically) and phosphate buffers (I = 0.1 M) minimize artifacts .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

Due to the nitro group’s explosive potential and thioether’s toxicity, use blast shields for high-temperature reactions and fume hoods for weighing. Waste disposal must follow EPA guidelines for nitroaromatics, with neutralization (e.g., NaHCO₃) before disposal .

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